1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
Overview
Description
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane, also known as 1-Aza-18-crown-6, is a macrocyclic compound with the molecular formula C12H25NO5. It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations. This compound is particularly notable for its ability to selectively bind to certain metal ions, making it useful in a variety of scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that macrocyclic compounds like this one often interact with metal cations and neutral organic molecules .
Mode of Action
The 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane molecule forms a host-guest autocomplex structure, where the macrocyclic part of the molecule is the host and the sulfanil substituent of another molecule is the guest . This structure consists of centrosymmetric hydrogen-bonded dimers of independent molecules .
Biochemical Pathways
It is known that macrocyclic compounds can enhance membrane permeability, which permits the efficient transfer of drugs into the cell .
Result of Action
The formation of a host-guest autocomplex structure suggests potential for unique interactions at the molecular level .
Preparation Methods
The synthesis of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane typically involves the reaction of monoaza-18-crown-6 with triethylamine and 4-acetylaminobenzenesulfonyl chloride in dioxane. The mixture is maintained at room temperature for one hour and then filtered to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations such as potassium, sodium, and lithium. These reactions typically occur in the presence of solvents like methanol or ethanol.
Substitution Reactions: The compound can undergo substitution reactions where one of the oxygen atoms in the crown ether ring is replaced by another functional group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Scientific Research Applications
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane is unique among crown ethers due to its nitrogen atom, which provides an additional coordination site for metal ions. Similar compounds include:
18-Crown-6: Lacks the nitrogen atom, making it less selective for certain metal ions.
Dibenzo-18-crown-6: Contains benzene rings, which can affect its solubility and binding properties.
Cyclohexano-18-crown-6: Has a cyclohexane ring, which can influence its complexation behavior.
This uniqueness makes this compound particularly valuable in applications requiring selective metal ion binding.
Properties
IUPAC Name |
1,4,7,10,13-pentaoxa-16-azacyclooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5/c1-3-14-5-7-16-9-11-18-12-10-17-8-6-15-4-2-13-1/h13H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXKUSNBCPPKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCOCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187560 | |
Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow mass; Hygroscopic; [Acros Organics MSDS] | |
Record name | 1-Aza-18-crown-6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12005 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33941-15-0 | |
Record name | Aza-18-crown-6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33941-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033941150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13-pentaoxa-16-azacyclooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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